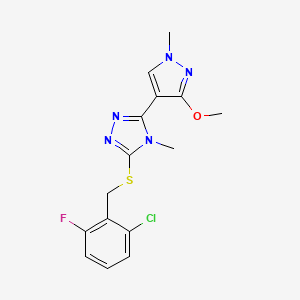
3-((2-chloro-6-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-chloro-6-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C15H15ClFN5OS and its molecular weight is 367.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((2-chloro-6-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole (CAS Number: 1013775-65-9) is a novel organic molecule belonging to the triazole family. Its unique structural features, including a thioether group and a pyrazole moiety, suggest potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of the compound is C17H19ClFN5O2S with a molecular weight of 411.9 g/mol. It features a triazole ring that is substituted with a thioether and pyrazole groups, enhancing its chemical reactivity and potential pharmacological properties. The presence of halogen substituents, such as chlorine and fluorine, may also play a crucial role in its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the target compound have demonstrated significant cytotoxic effects against various cancer cell lines. The pyrazole moiety has been identified as essential for cytotoxic activity, with derivatives exhibiting IC50 values in the low micromolar range. Specifically, compounds with similar structures showed IC50 values ranging from 1.82 to 5.55 μM against cancer cell lines such as HCT-116 and MCF-7, outperforming standard chemotherapeutic agents like doxorubicin .
| Compound | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 10c | HCT-116 | 1.82 | |
| Compound 10c | MCF-7 | 2.86 | |
| Doxorubicin | HCT-116 | 5.23 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar triazole derivatives have exhibited activity against various bacterial strains, including Gram-positive and Gram-negative organisms. The presence of the thioether group may enhance interaction with microbial enzymes or cell membranes, leading to increased efficacy .
Structure-Activity Relationship (SAR)
The biological activity of triazoles is often linked to their structural components. The thioether linkage and the specific halogenated aromatic groups are believed to enhance lipophilicity and biological activity. A structure–activity relationship analysis indicates that modifications in the pyrazole and triazole moieties significantly influence their pharmacological profiles .
Case Studies
In one study focusing on pyrazoline derivatives, compounds similar to the target exhibited strong anti-proliferative effects against multiple cancer cell lines, confirming the importance of substituents on the pyrazole ring for enhancing anticancer activity . Another investigation evaluated the antimicrobial properties of thiazole derivatives, revealing significant activity against resistant bacterial strains, which could be extrapolated to predict similar efficacy for the target compound based on its structural similarities .
特性
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN5OS/c1-21-7-9(14(20-21)23-3)13-18-19-15(22(13)2)24-8-10-11(16)5-4-6-12(10)17/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDQLZJMCDNVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














